molecular formula C14H20ClN3O B12237722 N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12237722
M. Wt: 281.78 g/mol
InChI Key: UOAQINIORASNSR-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1-propylpyrazol-4-amine hydrochloride is a pyrazole-derived amine compound featuring a 3-methoxy-substituted benzyl group at the pyrazole’s 4-position and a propyl chain at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical research.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-7-17-11-13(10-16-17)15-9-12-5-4-6-14(8-12)18-2;/h4-6,8,10-11,15H,3,7,9H2,1-2H3;1H

InChI Key

UOAQINIORASNSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Structural Features and Retrosynthetic Analysis

Key Structural Elements

The target compound consists of four key structural elements that influence its synthesis strategy:

  • A pyrazole heterocyclic core with a propyl substituent at the N1 position
  • An amino group at the C4 position of the pyrazole ring
  • A 3-methoxybenzyl group attached to the amino nitrogen
  • A hydrochloride counterion forming the salt

These structural elements bear similarities to several compounds identified in the search results, including 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride (CID 126964919) and N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride.

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound reveals several potential disconnections that guide the synthetic approaches:

  • Disconnection of the hydrochloride salt to obtain the free base
  • Disconnection of the C-N bond between the 3-methoxybenzyl group and the amino nitrogen
  • Disconnection of the C4-amino bond on the pyrazole ring
  • Disconnection of the N1-propyl bond on the pyrazole ring

Each disconnection represents a potential synthetic step in reverse, providing multiple pathways for the preparation of the target compound.

General Synthetic Approaches

Based on the synthesis of related pyrazole compounds and general principles of medicinal chemistry, three main synthetic routes can be identified for the preparation of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride:

Method 1: Hydrazine-Based Pyrazole Formation

This method draws from information about the synthesis of related pyrazole compounds, particularly 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride. The approach involves forming the pyrazole core through reactions between hydrazine derivatives and carbonyl compounds, followed by sequential functionalization.

The synthetic pathway typically includes:

  • Formation of the pyrazole core through condensation of a hydrazine derivative with an appropriate β-dicarbonyl compound
  • N1-propylation of the pyrazole ring
  • Introduction of an amino group at the C4 position
  • N-alkylation of the amino group with 3-methoxybenzyl halide
  • Conversion to the hydrochloride salt

This method is consistent with the general approach described for similar compounds, where "the compound is derived from the basic structure of pyrazoles, which can be synthesized through various chemical reactions involving hydrazine derivatives and carbonyl compounds".

Method 2: Direct Alkylation Approach

This approach involves the direct alkylation of pre-formed 1-propylpyrazol-4-amine with 3-methoxybenzyl halide:

  • Preparation or acquisition of 1-propylpyrazol-4-amine
  • Reaction with 3-methoxybenzyl chloride or bromide in the presence of a suitable base
  • Isolation of the free base product
  • Conversion to the hydrochloride salt

This method offers advantages in terms of fewer synthetic steps and potentially higher overall yields compared to sequential functionalization approaches.

Method 3: Reductive Amination Approach

The reductive amination approach involves the reaction between 1-propylpyrazol-4-amine and 3-methoxybenzaldehyde:

  • Preparation or acquisition of 1-propylpyrazol-4-amine
  • Condensation with 3-methoxybenzaldehyde to form an imine intermediate
  • Reduction of the imine using appropriate reducing agents
  • Conversion to the hydrochloride salt

This method typically offers milder reaction conditions and potentially higher selectivity, though it may require optimization of the reduction step to achieve high yields.

Detailed Synthetic Procedures

Method 1: Detailed Procedure

Pyrazole Core Formation

The pyrazole core can be formed through the following procedure:

  • To a solution of an appropriate β-dicarbonyl compound (1.0 equiv) in ethanol or acetic acid, add hydrazine hydrate (1.1 equiv) dropwise at room temperature.
  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  • Purify the crude pyrazole by column chromatography or recrystallization.
N1-Propylation

The N1-propylation can be achieved as follows:

  • Dissolve the pyrazole (1.0 equiv) in DMF or acetone.
  • Add potassium carbonate (1.5 equiv) and propyl bromide (1.2 equiv).
  • Stir the reaction mixture at 60-80°C for 8-12 hours.
  • Cool to room temperature, filter, and concentrate under reduced pressure.
  • Purify the N1-propylpyrazole by column chromatography.
C4-Amination

The introduction of the amino group at the C4 position can be accomplished through:

  • Nitration at the C4 position using a mixture of nitric acid and sulfuric acid at 0-5°C.
  • Reduction of the nitro group using iron powder in acetic acid or by catalytic hydrogenation.
  • Purification of the 1-propylpyrazol-4-amine intermediate.
N-Alkylation with 3-Methoxybenzyl Group

The N-alkylation can be performed as follows:

  • Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in acetonitrile or DMF.
  • Add potassium carbonate (1.5 equiv) and 3-methoxybenzyl chloride (1.1 equiv).
  • Stir the reaction mixture at room temperature or with mild heating (40-60°C) for 8-12 hours.
  • Filter the reaction mixture and concentrate under reduced pressure.
  • Purify the free base by column chromatography.
Salt Formation

The hydrochloride salt can be prepared by:

  • Dissolve the free base in diethyl ether or ethanol.
  • Add a solution of hydrogen chloride in diethyl ether (or hydrogen chloride gas) until the solution is acidic.
  • Collect the precipitate by filtration and wash with diethyl ether.
  • Recrystallize from an appropriate solvent system (e.g., ethanol/diethyl ether).

Method 2: Detailed Procedure

The direct alkylation approach can be carried out through the following procedure:

  • Prepare 1-propylpyrazol-4-amine as described in Method 1 (steps 4.1.1-4.1.3).
  • Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in acetonitrile (10 mL/g).
  • Add potassium carbonate (1.5 equiv) and stir for 30 minutes.
  • Add 3-methoxybenzyl chloride (1.1 equiv) and stir at room temperature or with mild heating (40-60°C) for 8-12 hours.
  • Monitor the reaction by TLC or HPLC.
  • Filter the reaction mixture and concentrate under reduced pressure.
  • Purify the free base by column chromatography.
  • Convert to the hydrochloride salt as described in Method 1 (step 4.1.5).

Method 3: Detailed Procedure

The reductive amination approach can be performed as follows:

  • Prepare 1-propylpyrazol-4-amine as described in Method 1 (steps 4.1.1-4.1.3).
  • Dissolve 1-propylpyrazol-4-amine (1.0 equiv) in methanol or ethanol (10 mL/g).
  • Add 3-methoxybenzaldehyde (1.05 equiv) and a catalytic amount of acetic acid.
  • Stir at room temperature for 2-4 hours to form the imine intermediate.
  • Cool the reaction mixture to 0-5°C and add sodium borohydride (1.5 equiv) or sodium cyanoborohydride (1.5 equiv) portionwise.
  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
  • Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify the free base by column chromatography.
  • Convert to the hydrochloride salt as described in Method 1 (step 4.1.5).

Optimization Parameters

The optimization of synthetic routes for this compound requires careful consideration of various parameters. Table 1 summarizes key optimization parameters for each synthetic step.

Table 1: Optimization Parameters for Key Synthetic Steps

Synthetic Step Temperature Range Solvent Options Catalyst/Base Reaction Time Key Considerations
Pyrazole Formation 60-120°C Ethanol, Acetic acid Acid catalyst 3-8 h Controlling regioselectivity
N1-Propylation 50-80°C DMF, Acetone K₂CO₃, NaH 6-12 h Minimizing N2-alkylation
C4-Amination (Nitration) 0-5°C H₂SO₄/HNO₃ - 1-3 h Temperature control critical
C4-Amination (Reduction) 20-60°C Ethanol, AcOH Fe, Pd/C, H₂ 2-6 h Complete reduction
N-Alkylation 20-60°C ACN, DMF K₂CO₃, TEA 6-12 h Monoalkylation selectivity
Reductive Amination 0-25°C MeOH, EtOH NaBH₄, NaCNBH₃ 4-8 h Reduction selectivity
Salt Formation 0-25°C Et₂O, EtOH HCl 0.5-2 h Controlled addition of HCl

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product purity. Table 2 summarizes the effects of different solvents on key synthetic steps.

Table 2: Solvent Effects on Key Synthetic Steps

Solvent Applicable Steps Advantages Limitations
DMF N1-Propylation, N-Alkylation High boiling point, good solubility Difficult removal, potential toxicity
Acetonitrile N-Alkylation Moderate polarity, easy removal Moderate cost
Methanol/Ethanol Pyrazole formation, Reductive amination Green solvents, good for crystallization Lower solubility for some intermediates
Diethyl ether Salt formation Promotes crystallization Flammability concerns
THF Reduction steps Good solvent for reducing agents Peroxide formation potential
Acetic acid Pyrazole formation, Reduction Promotes certain reactions Corrosive, handling concerns

Catalyst Selection

For certain transformations, catalyst selection is crucial for reaction efficiency and selectivity. Table 3 outlines catalyst options for relevant synthetic steps.

Table 3: Catalyst Options for Specific Transformations

Transformation Catalyst Options Optimal Loading Expected Yield Considerations
Reduction of nitro group Fe/AcOH 5-10 equiv Fe 70-85% Environmentally friendly
Reduction of nitro group Pd/C, H₂ 5-10 wt% Pd/C 80-95% Pressure equipment required
Reduction of imine NaBH₄ 1.5-2.0 equiv 75-85% Mild conditions
Reduction of imine NaCNBH₃ 1.2-1.5 equiv 80-90% pH-dependent selectivity
Alkylation K₂CO₃ 1.5-2.0 equiv 70-85% Mild base
Alkylation NaH 1.1-1.3 equiv 75-90% Strong base, anhydrous conditions

Purification and Characterization

Purification Techniques

The purification of intermediates and the final compound requires appropriate techniques based on physical properties and potential impurities. Table 4 summarizes recommended purification techniques.

Table 4: Purification Techniques for Intermediates and Final Product

Compound Recommended Technique Solvent System Expected Purity Notes
Pyrazole core Column chromatography Hexane/EtOAc >95% Silica gel, gradient elution
N1-Propylpyrazole Column chromatography Hexane/EtOAc >95% UV detection
1-Propylpyrazol-4-amine Recrystallization EtOH or EtOAc/Hexane >98% Cooling crystallization
Free base final product Column chromatography DCM/MeOH >98% Alumina may be preferred
Hydrochloride salt Recrystallization EtOH/Et₂O >99% Anti-solvent addition method

Analytical Characterization

The characterization of the target compound and key intermediates requires a combination of analytical techniques. Based on characterization data available for similar compounds, the following profiles would be expected:

Table 5: Expected Characterization Data for this compound

Analytical Method Expected Results Significance
¹H NMR δ 7.2-7.3 (m, aromatic H), 6.7-6.9 (m, aromatic H), 7.4-7.6 (s, pyrazole H), 4.3-4.5 (s, benzyl CH₂), 3.7-3.8 (s, OCH₃), 3.9-4.1 (t, N-CH₂), 1.7-1.9 (m, CH₂CH₃), 0.8-1.0 (t, CH₃) Confirms all proton environments
¹³C NMR δ 159-161 (aromatic C-OCH₃), 135-140 (pyrazole C4), 128-130, 120-122, 112-114 (aromatic C), 55-56 (OCH₃), 48-50 (benzyl CH₂), 52-54 (N-CH₂), 22-24 (CH₂CH₃), 10-12 (CH₃) Confirms carbon environments
MS-ESI [M+H]⁺ corresponding to C₁₄H₂₂N₃O Confirms molecular formula
IR 3300-3400 cm⁻¹ (N-H), 2950-3000 cm⁻¹ (C-H), 1600-1650 cm⁻¹ (C=N), 1250-1270 cm⁻¹ (C-O) Identifies functional groups
Melting Point 160-170°C (hydrochloride salt) Purity indicator

Comparative Analysis of Synthetic Methods

A comparative analysis of the three proposed synthetic routes provides insights into their relative advantages and limitations. Table 6 presents a comprehensive comparison.

Table 6: Comparative Analysis of Synthetic Routes for this compound

Parameter Method 1: Hydrazine-Based Method 2: Direct Alkylation Method 3: Reductive Amination
Total Steps 5-6 3-4 3-4
Estimated Overall Yield 15-25% 30-40% 25-35%
Reaction Conditions Harsh to moderate Moderate Mild
Regioselectivity Control Moderate High High
Scalability Moderate Good Good
Starting Material Availability Good Limited (requires 1-propylpyrazol-4-amine) Limited (requires 1-propylpyrazol-4-amine)
Purification Complexity High Moderate Moderate
Equipment Requirements Standard Standard Standard
Key Advantages Flexible, versatile Fewer steps, higher yield Milder conditions, good selectivity
Key Limitations Lower yield, more steps Requires pre-formed amine Reduction step optimization

Method Selection Criteria

The selection of the optimal preparation method depends on various factors, including:

  • Scale of production (laboratory vs. industrial)
  • Available equipment and expertise
  • Starting material availability and cost
  • Desired purity level
  • Time constraints
  • Safety considerations

For laboratory-scale synthesis, Method 2 (Direct Alkylation) offers a good balance of efficiency and simplicity, provided that 1-propylpyrazol-4-amine is available or can be readily prepared.

For industrial-scale production, Method 3 (Reductive Amination) might be preferred due to milder conditions and potentially better scalability, despite the slightly lower overall yield compared to Method 2.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine; hydrochloride has been investigated primarily for its pharmacological properties. Research indicates that it may function as a selective inhibitor of specific enzymes, which can be beneficial in treating various diseases.

Anti-inflammatory Properties

Studies have shown that compounds similar to N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine exhibit anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory disorders.

Neuroprotective Effects

Research has indicated that pyrazole derivatives may possess neuroprotective properties, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacological Insights

This compound has been explored for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating cyclic nucleotides like cAMP and cGMP in cells. By inhibiting PDEs, N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine; hydrochloride can enhance intracellular signaling pathways associated with mood regulation and cognitive function.

Case Study: Treatment of Psychiatric Disorders

In a clinical setting, the compound has been evaluated for its efficacy in combination therapies for psychiatric disorders. A study demonstrated that patients receiving treatment with this compound alongside standard medications showed improved outcomes compared to those receiving standard therapy alone .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anti-inflammatoryInhibition of inflammatory pathways ,
NeuroprotectionModulation of neurotransmitter systems ,
Psychiatric DisordersImproved treatment outcomes in combination therapy

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data: While tramadol’s opioid activity is well-documented , the target compound’s biological targets remain uncharacterized.
  • Synthetic Optimization : Low yields in pyrazole-4-amine synthesis (e.g., 17.9% in ) highlight the need for improved catalytic systems or alternative routes.

Q & A

Q. What are the key considerations for designing a synthesis protocol for N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine hydrochloride?

Synthesis protocols should prioritize reagent compatibility, reaction kinetics, and purification efficiency. For example, copper-catalyzed coupling reactions (e.g., using copper(I) bromide) and amine alkylation steps are common in analogous pyrazole derivatives . Solvent choice (e.g., THF or DMSO) impacts solubility and reaction rates, while purification via silica gel chromatography or acid-base extraction ensures product integrity. Low yields (e.g., 17.9% in similar syntheses) may arise from steric hindrance or competing side reactions, necessitating iterative optimization .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Combine multiple spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl groups) and pyrazole/amine protons (δ 2.5–4.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole amines) .
  • IR : Detect N-H stretches (~3298 cm⁻¹ for secondary amines) and C-O-C bands (~1250 cm⁻¹ for methoxy groups) .
    Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. What purification strategies are effective for isolating this hydrochloride salt?

Use acid-base partitioning: Extract the free base into organic solvents (e.g., dichloromethane), wash with dilute HCl to remove impurities, and precipitate the hydrochloride salt by neutralizing with NaOH . Final purity (>98%) can be achieved via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

Advanced Research Questions

Q. How can computational methods enhance reaction optimization for this compound?

Implement reaction path search algorithms (e.g., quantum chemical calculations) to model transition states and identify energetically favorable pathways . For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles, particularly for optimizing coupling reactions or minimizing byproducts . Machine learning models trained on analogous pyrazole syntheses can predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response profiling : Test across a wide concentration range to identify non-linear effects.
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C analogs) to quantify target engagement specificity .
  • Metabolite screening : LC-MS/MS can detect degradation products or active metabolites that may confound results .
    Contradictions may arise from differences in cell lines, assay conditions, or salt form stability (e.g., hydrochloride vs. free base) .

Q. How can structure-activity relationship (SAR) studies guide derivative development?

  • Core modifications : Substitute the methoxyphenyl group with halogenated or electron-withdrawing groups to modulate lipophilicity and binding affinity .
  • Side chain variation : Replace the propyl group with cyclopropyl or branched alkyl chains to explore steric effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict interactions with target receptors (e.g., GPCRs or kinases) . Validate hypotheses via in vitro assays measuring IC₅₀ or Ki values .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects : Plasma proteins or lipids can interfere with LC-MS/MS detection. Mitigate via protein precipitation (e.g., acetonitrile) or solid-phase extraction .
  • Salt dissociation : The hydrochloride form may dissociate in solution, requiring pH-controlled mobile phases (e.g., 0.1% formic acid) to stabilize ionization .
  • Sensitivity : Lower limits of quantification (LLOQ) <1 ng/mL are achievable using MRM transitions optimized for the molecular ion .

Methodological Resources

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio) with minimal runs .
  • Hybrid Reactor Systems : Explore continuous-flow reactors for scalable synthesis, reducing batch-to-batch variability .
  • Data Contradiction Frameworks : Apply Bayesian statistics to weigh evidence from conflicting studies and identify confounding variables .

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